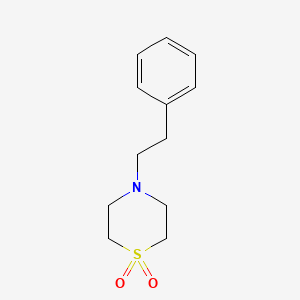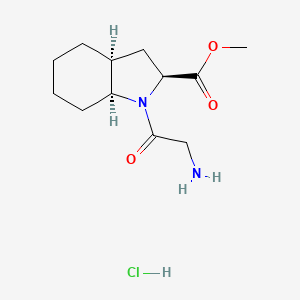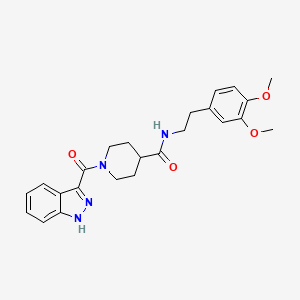
N-(3,4-dimethoxyphenethyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide, also known as DIPT, is a novel synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DIPT is a piperidine-based compound that has been synthesized through a series of chemical reactions.
Scientific Research Applications
PARP-1 Inhibitors for Cancer Therapy
N-1-substituted indazole-3-carboxamide derivatives, related to the structure of N-(3,4-dimethoxyphenethyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). These compounds, designed through a structure-based strategy, have shown significant activity against PARP-1, a key enzyme involved in DNA repair processes. The inhibition of PARP-1 is a promising therapeutic strategy for the treatment of cancers with defective DNA repair mechanisms, such as BRCA1 and BRCA2 mutant cancers. Notably, one compound demonstrated protective action against diabetes induced by streptozotocin in rats, highlighting potential therapeutic benefits beyond oncology (Patel et al., 2012).
CB1 Cannabinoid Receptor Antagonists
The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a compound structurally similar to this compound, with the CB1 cannabinoid receptor has been extensively studied. This research has contributed to the development of a unified pharmacophore model for CB1 receptor ligands and provided insights into the steric and electrostatic requirements for CB1 receptor binding and antagonism. This knowledge is crucial for the design of new therapeutic agents targeting the CB1 receptor, which is involved in various physiological and pathological processes (Shim et al., 2002).
Anti-Inflammatory and Analgesic Agents
Research into novel heterocyclic compounds derived from visnaginone and khellinone, which share a common structural motif with this compound, has identified several new compounds with significant anti-inflammatory and analgesic activities. These studies have opened new avenues for the development of therapeutic agents targeting inflammation and pain, showcasing the versatility of this chemical scaffold in medicinal chemistry (Abu‐Hashem et al., 2020).
Skeletal Muscle Sodium Channel Blockers
Conformationally restricted analogues of tocainide, incorporating elements of the structure of this compound, have been designed and synthesized as potent blockers of voltage-gated skeletal muscle sodium channels. These compounds represent a promising new class of antimyotonic agents, potentially offering new treatments for myotonia and related neuromuscular disorders (Catalano et al., 2008).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-31-20-8-7-16(15-21(20)32-2)9-12-25-23(29)17-10-13-28(14-11-17)24(30)22-18-5-3-4-6-19(18)26-27-22/h3-8,15,17H,9-14H2,1-2H3,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTKHHIIQDQVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2460084.png)
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2460087.png)


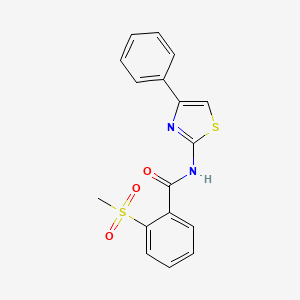
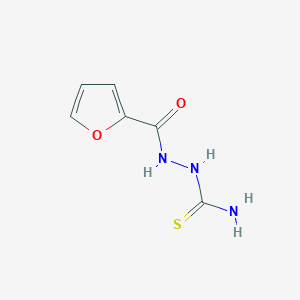
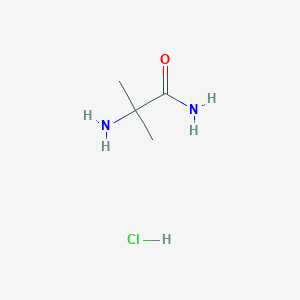
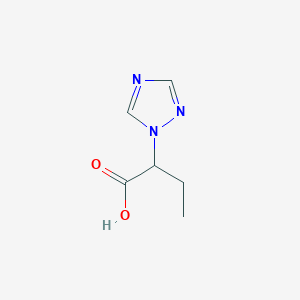
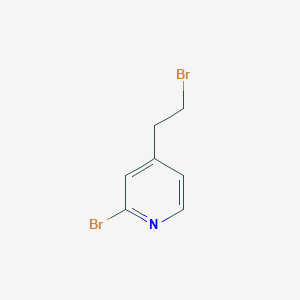
![N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2460103.png)
![N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide](/img/structure/B2460104.png)
